2,5-Dibromo-3-tetradecylthiophene
Overview
Description
2,5-Dibromo-3-tetradecylthiophene is an organobromine compound with the molecular formula C18H30Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic electronics and materials science due to its unique structural properties.
Mechanism of Action
Target of Action
2,5-Dibromo-3-tetradecylthiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a center of attention for electronic and optoelectronic applications . .
Mode of Action
The mode of action of this compound is primarily through its interaction with other molecules in the formation of conjugated polymers . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The compound can be synthesized via Suzuki coupling reaction , which is a type of carbon-carbon bond-forming reaction.
Biochemical Pathways
It is known that thiophene-based conjugated polymers, like this compound, play a significant role in electronic and optoelectronic applications .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in the formation of conjugated polymers with exceptional optical and conductive properties . These properties make it a valuable component in the development of electronic and optoelectronic devices .
Biochemical Analysis
Biochemical Properties
2,5-Dibromo-3-tetradecylthiophene plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or altering its activity. Additionally, this compound may interact with membrane proteins, affecting their function and the overall cellular environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been observed to induce changes in the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substances. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and inflammation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous compounds. By interacting with these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound may affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the bioavailability and efficacy of this compound in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-tetradecylthiophene can be synthesized through a bromination reaction of 3-tetradecylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-tetradecylthiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex organic structures.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Complex organic molecules with extended conjugation.
Reduction Products: Thiophene derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
2,5-Dibromo-3-tetradecylthiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: While its direct applications in biology are limited, derivatives of thiophene are explored for their potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the tetradecyl side chain, making it less hydrophobic and less suitable for certain applications.
3,4-Dibromothiophene: Bromination occurs at different positions, affecting its reactivity and electronic properties.
2,5-Dibromo-3-hexylthiophene: Similar structure but with a shorter alkyl chain, influencing its solubility and material properties.
Uniqueness
2,5-Dibromo-3-tetradecylthiophene is unique due to its long tetradecyl side chain, which imparts hydrophobicity and enhances its solubility in organic solvents. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is required.
Properties
IUPAC Name |
2,5-dibromo-3-tetradecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQPIBPAABQINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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